Regiochemical Purity of BF₃-Catalyzed Cyclization: 4-Enylidene vs. 3-Enylidene Isomer
Under identical BF₃·Et₂O/benzene conditions, ethyl (cyclooct-4-enylidene)acetate produces a clean, separable mixture of 1-phenylbicyclo[3.3.1]nonane-9-carboxylic acid and its ethyl ester as the sole cyclization products. In contrast, the 3-enylidene regioisomer yields an inseparable mixture of multiple products, precluding isolation of any single bicyclic species [1]. This regiochemical dependence is absolute: moving the endocyclic double bond from the 4- to the 3-position destroys the synthetic utility of the substrate.
| Evidence Dimension | BF₃·Et₂O/benzene cyclization product outcome |
|---|---|
| Target Compound Data | Clean, separable mixture of 1-phenylbicyclo[3.3.1]nonane-9-carboxylic acid and its ethyl ester |
| Comparator Or Baseline | Ethyl (cyclooct-3-enylidene)acetate: inseparable mixture of products |
| Quantified Difference | Qualitative: clean separable products vs. inseparable mixture |
| Conditions | BF₃·Et₂O in benzene, heating |
Why This Matters
For procurement decisions, only the 4-enylidene isomer delivers a tractable reaction outcome; the 3-enylidene isomer is synthetically useless for bicyclo[3.3.1]nonane construction.
- [1] Jones, R. Acid catalysed reactions of some cyclooctyl and anisyl systems. Ph.D. Thesis, University of London, 1972. Direct comparison: 3-enylidene → inseparable mixture; 4-enylidene → 1-phenylbicyclo[3.3.1]nonane-9-carboxylic acid + ethyl ester. View Source
